molecular formula C9H18 B14168243 Cyclopentane, 2-ethyl-1,4-dimethyl CAS No. 3726-40-7

Cyclopentane, 2-ethyl-1,4-dimethyl

Cat. No.: B14168243
CAS No.: 3726-40-7
M. Wt: 126.24 g/mol
InChI Key: VMCXXGFUCWAIIN-UHFFFAOYSA-N
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Description

Cyclopentane, 2-ethyl-1,4-dimethyl is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where two methyl groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the cycloalkane family, which are saturated hydrocarbons with carbon atoms arranged in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane derivatives, including 2-ethyl-1,4-dimethylcyclopentane, can be achieved through various methods. One common approach involves the alkylation of cyclopentane using appropriate alkyl halides in the presence of a strong base. For instance, the reaction of cyclopentane with ethyl chloride and methyl chloride in the presence of a strong base like sodium hydride can yield 2-ethyl-1,4-dimethylcyclopentane.

Industrial Production Methods

Industrial production of cyclopentane derivatives often involves catalytic hydrogenation of cyclopentadiene derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation and alkylation.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 2-ethyl-1,4-dimethyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Chlorine gas (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: More saturated cyclopentane derivatives

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 2-ethyl-1,4-dimethyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclopentane, 2-ethyl-1,4-dimethyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Cyclopentane, 2-ethyl-1,4-dimethyl can be compared with other cyclopentane derivatives such as:

  • 1-cis-4-dimethyl-trans-2-ethylcyclopentane
  • cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane
  • cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane
  • cis,trans,cis-2-Ethyl-1,4-dimethylcyclohexane
  • cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane

These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical and physical properties. The unique arrangement of substituents in this compound contributes to its distinct reactivity and applications.

Properties

CAS No.

3726-40-7

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-ethyl-2,4-dimethylcyclopentane

InChI

InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3

InChI Key

VMCXXGFUCWAIIN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C)C

Origin of Product

United States

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